molecular formula C12H10N6O3S B4304957 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B4304957
M. Wt: 318.31 g/mol
InChI Key: GHYJKBRFSCJUML-UHFFFAOYSA-N
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Description

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine, pyrrole, and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-hydroxypyrimidine, 1H-pyrrole, and 1,2,5-oxadiazole derivatives. The synthesis may involve:

    Thioether Formation: Reacting 4-hydroxypyrimidine with a suitable thiolating agent to introduce the thioether group.

    Amide Bond Formation: Coupling the thioether intermediate with an acetamide derivative containing the pyrrole and oxadiazole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for designing novel polymers or materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms.

    Pyrimidines: Six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3.

Uniqueness

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S/c19-8-3-4-13-12(15-8)22-7-9(20)14-10-11(17-21-16-10)18-5-1-2-6-18/h1-6H,7H2,(H,13,15,19)(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYJKBRFSCJUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 2
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 3
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

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